molecular formula C8H7F2NO2 B2708648 (2,4-Difluoro-phenyl)-carbamic acid methyl ester CAS No. 544440-09-7

(2,4-Difluoro-phenyl)-carbamic acid methyl ester

Cat. No.: B2708648
CAS No.: 544440-09-7
M. Wt: 187.146
InChI Key: DREYKINMQVKMMQ-UHFFFAOYSA-N
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Description

(2,4-Difluoro-phenyl)-carbamic acid methyl ester is an organic compound that belongs to the class of carbamates It is characterized by the presence of a difluorophenyl group attached to a carbamic acid methyl ester moiety

Scientific Research Applications

(2,4-Difluoro-phenyl)-carbamic acid methyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Future Directions

The future directions for research on a compound like “(2,4-Difluoro-phenyl)-carbamic acid methyl ester” would depend on its potential applications. These could include its use in the synthesis of other compounds, its potential biological activity, and its possible industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Difluoro-phenyl)-carbamic acid methyl ester typically involves the reaction of 2,4-difluoroaniline with methyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,4-Difluoro-phenyl)-carbamic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include substituted carbamates, alcohols, and quinones, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of (2,4-Difluoro-phenyl)-carbamic acid methyl ester involves its interaction with specific molecular targets. The difluorophenyl group can interact with enzymes and receptors, leading to inhibition or activation of various biochemical pathways. The carbamate moiety can also form covalent bonds with active sites of enzymes, leading to their inactivation.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Difluoro-phenyl)-carbamic acid ethyl ester
  • (2,4-Difluoro-phenyl)-carbamic acid propyl ester
  • (2,4-Difluoro-phenyl)-carbamic acid butyl ester

Uniqueness

(2,4-Difluoro-phenyl)-carbamic acid methyl ester is unique due to its specific difluorophenyl substitution pattern, which imparts distinct chemical and biological properties. The presence of two fluorine atoms enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl N-(2,4-difluorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-13-8(12)11-7-3-2-5(9)4-6(7)10/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREYKINMQVKMMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

544440-09-7
Record name (2,4-difluoro-phenyl)-carbamic acid methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Into a reaction flask under nitrogen, 2,4-difluoro-phenylamine (1, 50.00 g, 390 mmol) is combined with 550 mL of anhydrous dichloromethane and anhydrous pyridine (61.27 g, 770 mmol). Methyl chloroformate (43.92 g, 460 mmol) is added dropwise while cooling to maintain the temperature in the range of 20-30° C. The reaction is stirred overnight, then concentrated under vacuum. The resulting material is diluted with 250 mL of water, adjusted to pH 2 with 2M hydrochloric acid, and extracted with 3×250 mL of ethyl acetate. The organic layers are combined, dried over magnesium sulfate, filtered and the filtrate concentrated under vacuum. The resulting material is slurried from hexane and the resulting solid is collected by filtration and dried to provide the desired compound (2, 71.06 g, 98%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
61.27 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Quantity
43.92 g
Type
reactant
Reaction Step Two
Yield
98%

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